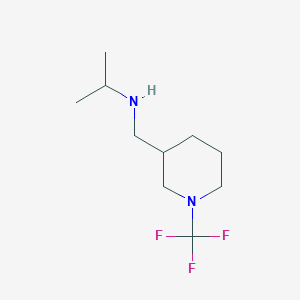
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propan-2-Amine Moiety: This step involves the reaction of the piperidine derivative with a suitable amine precursor under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its effects on the central nervous system.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-(trifluoromethyl)piperidin-4-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)pyrrolidin-3-yl)methyl)propan-2-amine
- N-((1-(trifluoromethyl)piperidin-3-yl)methyl)butan-2-amine
Uniqueness
N-((1-(trifluoromethyl)piperidin-3-yl)methyl)propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in distinct biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H19F3N2 |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
N-[[1-(trifluoromethyl)piperidin-3-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)14-6-9-4-3-5-15(7-9)10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
Clé InChI |
GISCAXQISVXXJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1CCCN(C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



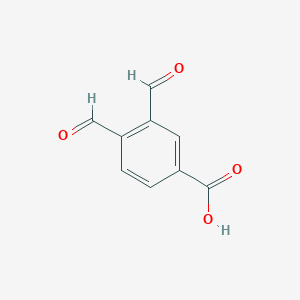
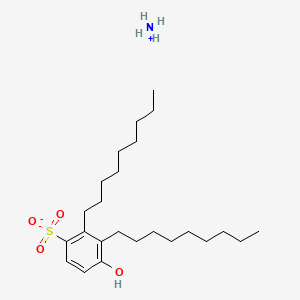
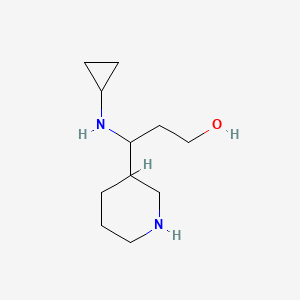

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
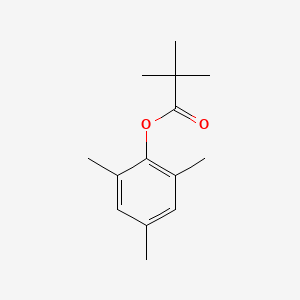
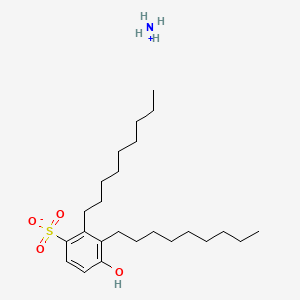
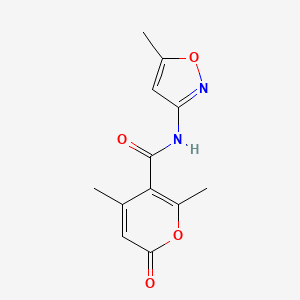
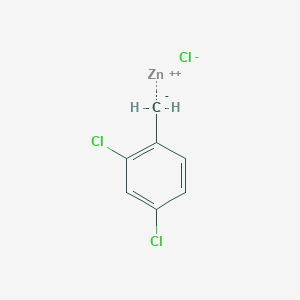
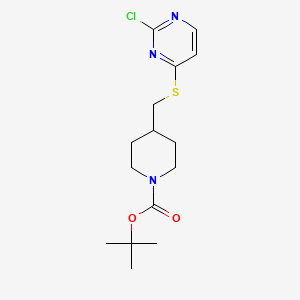

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)

